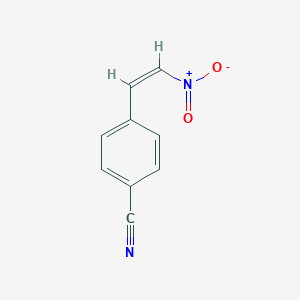

4-{2-Nitrovinyl}benzonitrile

Description

Significance of Nitrovinyl and Benzonitrile (B105546) Moieties in Chemical Synthesis

The nitrovinyl moiety is a highly reactive and versatile functional group in organic chemistry. growingscience.com The potent electron-withdrawing nature of the nitro group renders the double bond of the vinyl group electron-deficient, making it an excellent Michael acceptor. wikipedia.org This property allows it to readily react with a wide array of nucleophiles, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. Furthermore, the nitro group itself is a synthetic chameleon, capable of being transformed into a variety of other functional groups, including amines, oximes, and carbonyls, thereby offering numerous pathways for molecular elaboration. mdma.ch

The benzonitrile moiety is another cornerstone of synthetic organic chemistry, valued for its stability and diverse reactivity. ontosight.ai The nitrile group (-C≡N) is a versatile precursor for the synthesis of amines, amides, carboxylic acids, and various heterocyclic compounds. google.com Its presence on a benzene (B151609) ring also influences the aromatic system's electronic properties, and it is a common feature in many pharmaceuticals and functional materials. google.comnih.gov The benzonitrile unit is often introduced to enhance the pharmacokinetic profiles of drug candidates or to act as a key binding element with biological targets. nih.gov

The strategic combination of these two moieties in 4-{2-Nitrovinyl}benzonitrile results in a molecule with a highly activated π-system, presenting a unique platform for synthetic exploration.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O2 |

|---|---|

Molecular Weight |

174.16 g/mol |

IUPAC Name |

4-[(Z)-2-nitroethenyl]benzonitrile |

InChI |

InChI=1S/C9H6N2O2/c10-7-9-3-1-8(2-4-9)5-6-11(12)13/h1-6H/b6-5- |

InChI Key |

CVWPMONBGNBYCJ-WAYWQWQTSA-N |

SMILES |

C1=CC(=CC=C1C=C[N+](=O)[O-])C#N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\[N+](=O)[O-])C#N |

Canonical SMILES |

C1=CC(=CC=C1C=C[N+](=O)[O-])C#N |

Origin of Product |

United States |

A Versatile Intermediate: the Role of Conjugated Nitroalkenes

Overview of Conjugated Nitroalkenes as Versatile Synthetic Intermediates

Conjugated nitroalkenes are characterized by a nitro group attached to a carbon-carbon double bond that is part of a conjugated system. This arrangement profoundly influences their reactivity, making them highly susceptible to a variety of chemical transformations. mdma.ch Their electron-deficient nature makes them potent dienophiles in Diels-Alder reactions, enabling the construction of complex cyclic systems. wikipedia.orggrowingscience.com

The electrophilic character of the double bond in conjugated nitroalkenes facilitates addition reactions with a diverse range of nucleophiles. mdma.ch This reactivity has been extensively exploited in the synthesis of complex natural products and other biologically active molecules. rsc.org Moreover, the nitro group in the resulting adducts can be further manipulated, providing a gateway to a multitude of other functionalities. This versatility has cemented the status of conjugated nitroalkenes as indispensable tools for the modern synthetic chemist. rsc.orgsci-rad.com

The study of compounds like this compound continues to unveil new synthetic methodologies and contributes to the ever-expanding toolkit of organic chemistry, enabling the efficient construction of molecules with potential applications in medicine and materials science.

| Property | Value | Source |

| Molecular Formula | C9H6N2O2 | N/A |

| Molecular Weight | 174.16 g/mol | N/A |

| Appearance | Yellow solid | mdma.ch |

| Melting Point | 183-185 °C | mdma.ch |

Condensation Reactions in Nitroolefin Synthesis

Condensation reactions are a cornerstone for the formation of carbon-carbon bonds and are widely employed in the synthesis of nitroolefins. The Henry (nitroaldol) reaction and direct condensation of aldehydes with nitromethane (B149229) are primary examples of this approach.

Henry Reaction and its Stereoselective Variants

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, such as an aldehyde or ketone. organic-chemistry.orgyoutube.com This reaction is analogous to the aldol (B89426) addition and is often referred to as the nitroaldol reaction. organic-chemistry.org The initial products are β-hydroxy nitro compounds, which can subsequently undergo dehydration to yield nitroalkenes, especially when acidic protons are present. organic-chemistry.org To isolate the intermediate β-hydroxy nitro compounds, it is often necessary to use only small amounts of base. organic-chemistry.org

The versatility of the Henry reaction is demonstrated in its application to the synthesis of various complex molecules. For instance, it can be used in the homologation of cyclic sugars, where the open-chain aldehyde form reacts with nitromethane. youtube.com The development of stereoselective Henry reactions has been a major focus, leading to excellent control over the stereochemistry of the products. youtube.com Chiral catalysts, including those based on copper(II) complexes, have been developed to achieve high enantioselectivity. organic-chemistry.orgmdpi.com Professor Masakatsu Shibasaki's work in the 1990s, utilizing binol metal catalysts, particularly with lanthanides, established a method for creating a rigid, chelated transition state that allows for exceptional stereocontrol. youtube.com

The nitro-Mannich (aza-Henry) reaction, an analogous process involving the addition of a nitroalkane to an imine to form a β-nitroamine, further expands the synthetic utility of this reaction class. nih.gov This variant allows for the creation of up to two new chiral centers and provides access to vicinal diamino compounds, which are important structural motifs in many biologically active molecules. nih.gov

Condensation of Aldehydes with Nitromethane for Nitrovinyl Derivatives

A straightforward and common method for synthesizing nitrovinyl derivatives is the direct condensation of an aldehyde with nitromethane. This reaction is a specific application of the Henry reaction. For the synthesis of this compound, the starting aldehyde is 4-formylbenzonitrile. researchgate.netnih.gov

The reaction typically involves a base catalyst and results in the formation of the (E)-isomer of the nitroolefin. For example, (E)-4-(2-Nitrovinyl)benzonitrile has been synthesized in a 52% yield from 4-formylbenzonitrile and nitromethane. researchgate.net The reaction conditions can be optimized to improve yields and selectivity. One study reported a 96% yield for the synthesis of (E)-4-(2-nitrovinyl)benzonitrile. rsc.org

This method is not limited to benzonitrile (B105546) derivatives. A variety of substituted aryl-2-nitrovinyl compounds have been prepared using this condensation reaction, starting from the corresponding substituted benzaldehydes. nih.gov For example, 1-chloro-4-(2-nitrovinyl)benzene (B7855931) was synthesized with a 46% yield, and 1-methyl-4-(2-nitrovinyl)benzene (B151960) was obtained in a 57% yield. nih.gov

Decarboxylative Nitration Approaches using Oxidative Reagents

Decarboxylative nitration offers an alternative route to nitroolefins, starting from α,β-unsaturated carboxylic acids. This method avoids the direct use of nitroalkanes and often employs oxidative reagents to generate the nitro group.

A notable method involves the use of tert-butyl nitrite (B80452) (t-BuONO) and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) for the metal-free decarboxylative nitration of α,β-unsaturated carboxylic acids. researchgate.net This protocol is advantageous as it proceeds under mild conditions and exclusively yields the (E)-nitroolefin. researchgate.net The proposed mechanism involves the generation of a nitro radical from t-BuONO, which then attacks the olefin to form a benzylic radical. researchgate.net

Another approach utilizes a copper-catalyzed nitrodecarboxylation of unsaturated carboxylic acids. rsc.org This method has been successfully applied to the synthesis of a range of substituted nitroolefins. For instance, (E)-4-(2-nitrovinyl)benzonitrile was prepared with a yield of 36%. rsc.org The reaction conditions are generally mild, though yields can be variable depending on the substrate.

Furthermore, other nitrating agents and catalyst systems have been explored for decarboxylative nitration. These include nitric acid with a catalytic amount of AIBN (azobisisobutyronitrile) and various metal nitrates. orgchemres.orgchemrevlett.com These methods often proceed via a radical-based pathway. orgchemres.org The development of greener and more efficient protocols, such as those using supported catalysts or performing reactions under solvent-free conditions, continues to be an active area of research. chemrevlett.com

Metal-Catalyzed Synthetic Pathways

Metal-catalyzed reactions provide powerful and versatile tools for the synthesis of complex organic molecules, including this compound and its analogues. Palladium and copper catalysts are particularly prominent in the formation of carbon-carbon and carbon-heteroatom bonds necessary for constructing these compounds.

Palladium-Catalyzed Coupling Reactions for Nitrovinyl Aromatics

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While direct palladium-catalyzed synthesis of nitrovinyl aromatics is less common, palladium catalysis is crucial for the synthesis of precursors and analogues. For example, palladium-catalyzed cyanation of aryl halides is an efficient method for preparing benzonitriles, which are key starting materials for this compound. rsc.org This methodology has seen significant advancements, making it a popular choice for synthesizing substituted aromatic nitriles. rsc.org

Palladium catalysis has also been employed in the intramolecular Hiyama coupling for the synthesis of silicon-containing benzoxazine (B1645224) analogues, demonstrating its utility in constructing complex heterocyclic systems. rsc.org Furthermore, palladium-catalyzed reactions have been developed for the synthesis of benzodiazepines, which can be considered structural analogues with a different heterocyclic core. mdpi.com These examples highlight the broad applicability of palladium catalysis in synthesizing a diverse range of aromatic compounds.

Copper-Catalyzed Transformations in Benzonitrile Synthesis

Copper-catalyzed reactions have a long history in organic synthesis, particularly in the formation of carbon-nitrogen and carbon-carbon bonds. acs.org The Ullmann condensation, a classical copper-promoted reaction, has been significantly improved over the years, allowing for milder reaction conditions and a broader substrate scope. acs.org

In the context of benzonitrile synthesis, copper-catalyzed cyanation of aryl halides is a well-established and important transformation. google.com This reaction can be performed using various copper sources and cyanide reagents. google.com For instance, copper(I) iodide in combination with a suitable ligand can effectively catalyze the cyanation of aryl bromides and iodides. acs.org A simple and efficient protocol using copper iodide/triphenylphosphine as the catalyst and formamide (B127407) as a cyanide source has been developed for the cyanation of aryl halides, providing a cyanide-free alternative. rsc.org

Copper catalysis is also relevant in the synthesis of vinyl nitriles. While nickel-catalyzed cyanation of vinyl halides has been reported, copper cyanides are also effective for this transformation, particularly in stoichiometric reactions. oup.com The development of catalytic versions of these reactions continues to be an area of interest. Moreover, copper catalysis plays a role in various other transformations, including C-H bond halogenation and amidation, which can be used to synthesize functionalized aromatic precursors for more complex targets. beilstein-journals.org

Radical-Based Synthetic Strategies for Nitroolefin Formation

The synthesis of nitroolefins, traditionally reliant on methods like the Henry reaction, has been significantly advanced by the development of radical-based strategies. rsc.orgrsc.org These approaches offer alternative pathways that can overcome challenges associated with harsh reaction conditions and the formation of undesirable E/Z isomer mixtures. rsc.org Radical reactions provide mild and often highly selective routes to (E)-nitroolefins from various precursors.

A prominent metal-free radical method involves the decarboxylative nitration of α,β-unsaturated carboxylic acids using tert-butyl nitrite (t-BuONO) as the nitro source and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a radical mediator. rsc.org This protocol is effective for a range of α,β-unsaturated carboxylic acids with β-aromatic and β-heteroaromatic substituents, yielding (E)-nitroolefins exclusively under mild, aerobic conditions. rsc.orgrsc.org The proposed mechanism suggests that t-BuONO undergoes homolytic cleavage to generate a nitro radical (NO₂•), which subsequently adds to the olefinic double bond to initiate the transformation. researchgate.net This method has been successfully applied to synthesize this compound from its corresponding cinnamic acid derivative. researchgate.net

In addition to metal-free systems, metal-catalyzed radical nitrations have proven effective. The combination of ferric nitrate (B79036) [Fe(NO₃)₃] and a catalytic amount of TEMPO facilitates the regio- and stereoselective nitration of diverse aromatic, aliphatic, and heteroaromatic olefins. organic-chemistry.orgorganic-chemistry.org This approach is operationally simple and provides nitroolefins in good yields with excellent E-selectivity, tolerating a variety of functional groups, including nitriles. organic-chemistry.org

A more recent development in radical nitration utilizes sodium nitrite (NaNO₂) as the nitro source, with iodine pentoxide (I₂O₅) acting as a single-electron oxidant to generate NO₂ radicals. chemistryviews.org This reaction proceeds at room temperature and is considered a mild, safe, and environmentally friendly pathway to a broad scope of nitroalkenes. chemistryviews.org The proposed mechanism involves the single-electron oxidation of the nitrite ion (NO₂⁻) to an NO₂ radical, which reacts with the alkene to form a carbon-centered radical intermediate. chemistryviews.org

The table below summarizes key findings from various radical-based syntheses of nitroolefins.

| Precursor Type | Reagents/Catalyst | Key Conditions | Product Selectivity | Yield (%) | Reference(s) |

| α,β-Unsaturated Carboxylic Acid | t-BuONO, TEMPO | DMSO, 80 °C, Air | Exclusive E-isomer | 43-87 | rsc.org, rsc.org |

| 4-Cyanocinnamic acid | Fe(NO₃)₃·9H₂O, TEMPO | Dichloroethane, 80 °C | E-isomer | 52 | researchgate.net |

| Styrene Derivatives | Fe(NO₃)₃, TEMPO (cat.) | Dichloroethane, 80 °C | High E-selectivity | 55-88 | organic-chemistry.org, organic-chemistry.org |

| Alkenes | NaNO₂, I₂O₅ | CH₂Cl₂/H₂O, RT | Good to High | 62-91 | chemistryviews.org |

| α,β-Unsaturated Acids | Fe(NO₃)₃, Pyridine | Acetonitrile, 80 °C | E-nitroolefins | 65-92 | organic-chemistry.org |

Emerging and Unconventional Synthetic Protocols for Complex Nitrovinylbenzonitrile Architectures

The construction of increasingly complex molecules is a central theme in modern organic synthesis. ekb.eg For nitrovinylbenzonitrile-based structures, this requires moving beyond standard preparations to emerging and unconventional protocols that allow for the integration of this moiety into larger, more intricate molecular frameworks. These strategies often focus on novel bond formations, unique reagents, and tandem reactions that build complexity efficiently. ekb.egcuny.edu

One such emerging strategy is the ipso-nitration of vinylboronic acids. researchgate.net This transformation allows for the direct substitution of a boronic acid group with a nitro group on a vinyl framework. This method provides a powerful alternative to traditional olefin nitration, enabling the synthesis of nitroolefins from precursors that can be readily prepared via well-established borylation chemistry. organic-chemistry.org

The use of unconventional reaction media and reagents, such as ionic liquids, represents another frontier. organic-chemistry.org Specifically, the Brønsted acidic ionic liquid 1,3-disulfonic acid imidazolium (B1220033) nitrate {[Dsim]NO₃} has been employed as both a nitrating agent and a solvent for the nitro-Hunsdiecker reaction of α,β-unsaturated acids. organic-chemistry.org This approach avoids the need for additional catalysts or solvents and proceeds under mild conditions to furnish nitroolefins, showcasing a green and efficient synthetic alternative. organic-chemistry.org

Furthermore, the development of tandem, cascade, or multicomponent reactions is a key strategy for assembling complex architectures. ekb.egnih.gov These processes enable the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity from simple starting materials. ekb.eg For instance, a synthetic sequence could be envisioned where this compound is formed and then acts as a dienophile in an in situ Diels-Alder reaction or as a Michael acceptor in a cascade sequence to build complex cyclic or polycyclic systems. researchgate.netacs.org The design of such sequential reactions is a cornerstone of modern synthetic methodology for accessing novel and complex chemical entities. cuny.edu

The table below highlights some of these emerging and unconventional approaches.

| Synthetic Strategy | Key Reagents/System | Precursor Type | Core Transformation | Reference(s) |

| ipso-Nitration | 1,3-Disulfonic acid imidazolium nitrate {[Dsim]NO₃} | Arylboronic Acids | Replacement of boronic acid group with a nitro group. | organic-chemistry.org |

| Nitro-Hunsdiecker Reaction | 1,3-Disulfonic acid imidazolium nitrate {[Dsim]NO₃} | α,β-Unsaturated Acids | Decarboxylative nitration in an ionic liquid. | organic-chemistry.org |

| Radical Cascade Cyclization | Radical Initiator (e.g., DTBP), Copper Salt | 1,n-Enynes, Nitroethane | Formation of nitro group followed by cyclization. | researchgate.net, nih.gov |

| Tandem Borylation/Addition | Transition Metal Catalysts (e.g., Pd, Rh) | Arylethylene-1,2-diboronic acid esters | Sequential C-B and C-C bond formations. | cuny.edu |

Chemical Reactivity and Mechanistic Investigations of 4 2 Nitrovinyl Benzonitrile

Nucleophilic Addition Reactions of the Nitrovinyl Moiety

The powerful electron-withdrawing nature of the nitro and cyano groups renders the β-carbon of the vinyl moiety in 4-{2-nitrovinyl}benzonitrile highly electrophilic. This characteristic makes it an excellent substrate for nucleophilic addition reactions, particularly cycloadditions and Michael additions.

Cycloaddition Reactions with N-Methyl Azomethine Ylides Leading to Pyrrolidine (B122466) Derivatives

The reaction of this compound with N-methyl azomethine ylide, an unstable three-atom component, provides a direct route to pyrrolidine derivatives. researchgate.net These five-membered heterocyclic compounds are of significant interest due to their presence in numerous biologically active molecules. researchgate.net The [3+2] cycloaddition (32CA) reaction proceeds readily, often under mild conditions, to yield highly substituted pyrrolidines. researchgate.net

Mechanistic studies, including computational research, suggest that these reactions can proceed through a polar mechanism. researchgate.net The azomethine ylide acts as a nucleophile, attacking the electrophilic β-carbon of the nitrovinyl group. mdpi.com This initial step is followed by ring closure to form the pyrrolidine ring. The reaction between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene, a related nitroalkene, was found to yield a single product, highlighting the potential for high regioselectivity in these transformations. researchgate.net

Table 1: Representative [3+2] Cycloaddition Reactions of Azomethine Ylides

| Reactants | Product Type | Key Features |

|---|---|---|

| N-Methyl Azomethine Ylide + this compound | Substituted Pyrrolidine | Forms five-membered heterocyclic ring |

| N-Methyl Azomethine Ylide + trans-3,3,3-trichloro-1-nitroprop-1-ene | (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine | High regioselectivity, polar mechanism researchgate.net |

Michael Additions and Conjugate Chemistry with Carbonyl Compounds

The Michael addition, a type of conjugate addition, is a cornerstone reaction for forming carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com In the context of this compound, the electron-deficient double bond acts as a Michael acceptor, readily reacting with nucleophiles derived from carbonyl compounds (Michael donors). wikipedia.orglibretexts.org These donors are typically stabilized enolates generated from compounds like β-keto esters, malonates, or other 1,3-dicarbonyl compounds. libretexts.org

The reaction mechanism involves the addition of the enolate to the β-carbon of the nitrovinyl group, driven by the formation of a stable C-C single bond. masterorganicchemistry.com This results in a new enolate, which is subsequently protonated to yield the final 1,5-dicarbonyl product. masterorganicchemistry.comlibretexts.org The use of chiral organocatalysts can induce high levels of stereoselectivity in these reactions, providing access to enantiomerically enriched products. encyclopedia.pubrsc.org For instance, novel pyrrolidine-based bifunctional organocatalysts have demonstrated high efficiency and stereoselectivity in the Michael addition of various aldehydes and ketones to nitroolefins. rsc.org

Table 2: Michael Addition of Carbonyl Compounds to Nitroolefins

| Michael Donor (Nucleophile) | Michael Acceptor | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Ethyl acetoacetate | 3-Buten-2-one | Sodium ethoxide | 1,5-Dicarbonyl compound libretexts.org |

| Diethyl malonate | (E)-β-Nitrostyrene | Chiral thiourea (B124793) catalyst | Chiral nitro ester encyclopedia.pub |

Cycloaddition Processes Involving the Nitrovinylbenzonitrile System

Beyond nucleophilic additions, the nitrovinyl moiety of this compound is an active participant in various cycloaddition reactions, enabling the synthesis of diverse five-membered heterocyclic rings.

[3+2] Cycloaddition Reactions with Nitrile N-Oxides

The [3+2] cycloaddition between nitrile N-oxides and alkenes is a highly effective method for synthesizing isoxazole (B147169) derivatives. mdpi.com In reactions involving nitroalkenes like this compound, the regioselectivity of the cycloaddition is a key consideration. mdpi.com Theoretical studies using Density Functional Theory (DFT) have been employed to understand the molecular mechanism and predict the regiochemical outcome. mdpi.com

For the reaction between benzonitrile (B105546) N-oxide and β-phosphorylated nitroethenes, computational analysis has shown that the reaction proceeds via a polar, one-step mechanism. mdpi.com The nature and position of substituents on the nitroalkene can influence the favored reaction pathway, leading to either 4-nitro- or 5-nitro-substituted Δ²-isoxazolines. mdpi.com For example, reactions of arylonitrile N-oxides with E-3,3,3-trichloro-1-nitroprop-1-ene selectively produce 3-aryl-4-nitro-5-trichloromethyl-2-isoxazolines due to the electrophilic activation of the nitrovinyl moiety. mdpi.com

Regioselective Synthesis of Triazoles via Cycloaddition with Azides

The 1,2,3-triazole ring is a valuable scaffold in medicinal chemistry and materials science. scispace.com A common route to this heterocycle is the cycloaddition of azides with activated alkenes. The reaction of nitroalkenes, such as this compound, with organic azides can lead to the formation of nitro-substituted 1,2,3-triazoles. researchgate.net

These reactions can be catalyzed by copper(I), following the principles of "click chemistry," to afford 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. researchgate.netrsc.org A plausible mechanism involves the initial formation of a copper-acetylide intermediate (in the case of alkynes) or a related species with alkenes, followed by cycloaddition with the azide (B81097). scispace.com A metal-free approach has also been developed, involving an eliminative azide-olefin cycloaddition under acidic catalysis to regioselectively produce 4-nitro-1,2,3-triazoles. mdpi.com

Visible Light-Mediated Intermolecular Photocycloaddition with Olefins

The [2+2] photocycloaddition reaction is a powerful tool for the synthesis of four-membered rings like cyclobutanes. nih.gov While many such reactions require UV light, the use of visible light offers a milder and more selective alternative. rsc.org 1-Aryl-2-nitroethenes, including this compound, have been shown to undergo intermolecular [2+2] photocycloaddition with various olefins using visible light (e.g., λ = 419 nm) without the need for a photocatalyst. rsc.org

Mechanistic investigations are consistent with a triplet state reaction pathway, proceeding through a 1,4-diradical intermediate. rsc.org This method has been successfully applied to a range of 1-aryl-2-nitroethenes and olefins, yielding highly functionalized cyclobutane (B1203170) derivatives in moderate to good yields. rsc.org In a related development, visible-light-mediated intermolecular aza Paternò-Büchi reactions have been used to synthesize azetidines. nih.govchemrxiv.org

Transformations Involving the Nitro Group

The nitro group is a versatile functional handle, susceptible to both reductive and oxidative transformations, enabling its conversion into a variety of other functionalities.

Reductive Transformations for Nitro Group Functionalization

The reduction of the nitro group in β-nitrostyrenes, such as this compound, is a well-established method for the synthesis of phenethylamines. beilstein-journals.org This transformation requires the reduction of both the carbon-carbon double bond and the nitro group. beilstein-journals.org A variety of reducing agents and catalytic systems have been employed for this purpose.

Commonly used methods include catalytic hydrogenation and reduction with metal hydrides. beilstein-journals.orgmdma.ch For instance, sodium borohydride (B1222165) (NaBH₄) in the presence of copper(II) chloride has been shown to be an effective system for the one-pot reduction of substituted β-nitrostyrenes to the corresponding phenethylamines, with reaction times ranging from 10 to 30 minutes and yields between 62% and 83%. beilstein-journals.orgbeilstein-journals.orgchemrxiv.org Other systems, such as zinc/hydrochloric acid (Zn/HCl) at 0 °C, offer a low-cost alternative to water-sensitive hydride donors and can chemoselectively reduce the nitro group while leaving aryl halides (fluoride, chloride, and bromide) intact. thieme-connect.com Sodium bis-(2-methoxyethoxy)aluminum dihydride (Red-Al) has also been utilized for the smooth reduction of β-nitrostyryl derivatives to β-phenethylamines. mdma.ch

The choice of reducing agent and reaction conditions is crucial for achieving the desired product selectivity. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can fully reduce the nitroalkene, milder and more selective reagents are often preferred to avoid side reactions. mdma.ch

Table 1: Reductive Systems for the Transformation of β-Nitrostyrenes

| Reducing System | Product | Advantages |

| NaBH₄/CuCl₂ | Phenethylamine | Fast reaction, mild conditions, good yields (62-83%). beilstein-journals.orgbeilstein-journals.orgchemrxiv.org |

| Zn/HCl | Phenethylamine | Low-cost, chemoselective for nitro group over aryl halides. thieme-connect.com |

| Red-Al | β-Phenethylamine | Good yields, applicable to various derivatives. mdma.ch |

| Catalytic Hydrogenation | Phenethylamine | A traditional and widely used method. beilstein-journals.org |

Oxidative Transformations for Nitro Group Derivatization

While less common than reduction, oxidative transformations of the nitroalkene moiety can lead to valuable synthetic intermediates. One significant reaction is the oxidative cleavage of the carbon-carbon double bond. For example, hydrogen peroxide in an ionic liquid can efficiently cleave the C=C bond of nitroalkenes to yield aldehydes without over-oxidation to carboxylic acids. oup.com This reaction is believed to proceed through an epoxide intermediate. oup.com

Furthermore, nitroalkenes can participate in oxidative [3+2] annulation reactions. For instance, copper(II) acetate (B1210297) can promote the oxidative [3+2] annulation of nitroalkenes with in situ generated pyridinium (B92312) imines to synthesize 3-nitro-pyrazolo[1,5-a]pyridines in excellent yields. nih.gov Similarly, copper(II)-mediated oxidative [3+2]-annulation between nitroalkenes and azolium ylides provides a route to mdma.chmdma.ch-annulated N-fused heterocycles. researchgate.netchemrxiv.org These reactions highlight the utility of the nitroalkene as a building block in the construction of complex heterocyclic systems.

Transformations Involving the Nitrile Group

The nitrile group in this compound is an electrophilic center that can undergo nucleophilic attack and can also be hydrolyzed or reduced to other functional groups.

Nucleophilic Attack at the Electrophilic Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent nucleophiles that readily add to nitriles. masterorganicchemistry.commsu.educhadsprep.com The initial addition product is an imine salt, which upon aqueous workup, hydrolyzes to a ketone. masterorganicchemistry.com This provides a valuable method for the synthesis of ketones from nitriles.

Another important reaction involving nucleophilic attack on the nitrile is the synthesis of tetrazoles. The [3+2] cycloaddition of an azide anion to a nitrile is a common method for forming the tetrazole ring. chalcogen.roajgreenchem.comorganic-chemistry.org This reaction can be catalyzed by various metal salts, such as lead(II) chloride, which facilitates the cycloaddition of sodium azide to nitriles to form 5-substituted 1H-tetrazoles. academie-sciences.fr The reaction of nitriles with sodium azide and ammonium (B1175870) chloride in dimethylformamide is a well-established route for tetrazole synthesis. chalcogen.ro

Hydrolysis and Reduction Pathways of the Nitrile Functionality

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. The acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water. libretexts.org A subsequent proton transfer and tautomerization yield a protonated amide, which is then further hydrolyzed to the carboxylic acid and ammonium. libretexts.org

Reduction of the nitrile group can lead to either a primary amine or an aldehyde, depending on the reducing agent used. wikipedia.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine. wikipedia.orgchemistrysteps.com In contrast, a less reactive and sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H) allows for the partial reduction of the nitrile to an aldehyde. libretexts.orgwikipedia.orgchemistrysteps.commasterorganicchemistry.comcommonorganicchemistry.com The reaction with DIBAL-H is typically carried out at low temperatures to prevent over-reduction to the amine. libretexts.org The initial product of the DIBAL-H reduction is an imine, which is then hydrolyzed to the aldehyde upon aqueous workup. libretexts.orgmasterorganicchemistry.com Catalytic hydrogenation is also a widely used industrial method for the reduction of nitriles to primary amines. wikipedia.orgresearchgate.netrsc.orgnih.govchemrxiv.org

Table 2: Reduction Products of the Nitrile Group

| Reagent | Product |

| LiAlH₄ | Primary Amine |

| DIBAL-H | Aldehyde |

| Catalytic Hydrogenation (e.g., H₂/Ni) | Primary Amine |

Functionalization of the Vinylic Moiety through Electrophilic or Radical Pathways

The vinylic double bond in this compound is electron-deficient due to the electron-withdrawing effects of the nitro and cyano groups, making it susceptible to nucleophilic attack (Michael addition). However, it can also undergo transformations through electrophilic or radical pathways under specific conditions.

While electrophilic addition to such an electron-poor alkene is generally disfavored, radical reactions offer a viable pathway for functionalization. The nitro group can be replaced in denitrative cross-coupling reactions. mdpi.com These reactions often proceed through a radical mechanism, where the nitroalkene acts as a vinylating agent. mdpi.com For example, iron-catalyzed denitrative vinylation of β-nitrostyrenes with cycloketoximes has been developed for the synthesis of distal cyanoalkyl alkenes, proceeding via a plausible radical-mediated process. rsc.org The cyano group can also serve as a radical acceptor in radical cascade reactions, enabling the construction of various carbocyclic and heterocyclic structures. rsc.org

Furthermore, the vinylic moiety can participate in cycloaddition reactions. For instance, β-fluoro-β-nitrostyrenes undergo Diels-Alder reactions with dienes. researchgate.net While this compound itself is not fluorinated, this demonstrates the potential of the nitro-substituted vinyl group to act as a dienophile. The functionalization of the vinylic moiety can also be achieved through multicomponent reactions, leading to the formation of highly substituted heterocyclic systems like 2,3-dihydro-4-nitropyrroles. frontiersin.org

Mechanistic Elucidation of Key Transformations

The reactivity of this compound, a conjugated nitroalkene, is governed by the electron-withdrawing nature of both the nitro and cyano groups. This electronic profile makes the vinyl system susceptible to a variety of chemical transformations, which can proceed through distinct polar and radical mechanistic pathways. Understanding these mechanisms is crucial for controlling reaction outcomes and designing synthetic strategies.

Polar reactions of nitroalkenes like this compound are characterized by the involvement of ionic or highly polarized intermediates. These reactions are often facilitated by the strong electrophilic character of the nitroalkene. d-nb.infouni-muenchen.de

One significant class of polar mechanisms is the polar dearomatization-rearomatization (pdr)-type mechanism . While direct studies on this compound are not extensively detailed in the provided results, the principles can be inferred from studies on similar conjugated nitroalkenes. researchgate.netresearchgate.net Computational studies on cycloaddition reactions involving conjugated nitrodienes have shown that these reactions can proceed through a pdr-type polar mechanism. researchgate.netresearchgate.net In these mechanisms, a nucleophile adds to the electron-deficient double bond, leading to a temporary loss of aromaticity in a portion of the molecule, which is then restored in a subsequent step.

In the context of cycloaddition reactions, such as those involving nitrones or nitrile oxides, the mechanism can be complex. Density Functional Theory (DFT) calculations have been employed to study the [3+2] cycloaddition reactions between benzonitrile N-oxide and β-phosphorylated nitroethenes. mdpi.com These studies indicate that the reactions are polar, one-step processes. mdpi.com The nitroalkene acts as a strong electrophile, while the other reactant, like benzonitrile N-oxide, can act as a moderate nucleophile. mdpi.com The regioselectivity of these reactions is influenced by the substituents on the nitroalkene. mdpi.com

Furthermore, the reactivity of nitroalkenes in polar reactions is quantifiable. The electrophilicity of various trans-β-nitrostyrenes has been determined, providing a scale for their reactivity towards nucleophiles. uni-muenchen.de This allows for the prediction of reaction rates and outcomes in polar transformations. uni-muenchen.de

Stepwise mechanisms involving zwitterionic intermediates are also a feature of polar reactions of nitroalkenes, particularly in more polar solvents. researchgate.netchim.it For instance, the annulation of thio-substituted azomethine ylides with nitroalkenes is proposed to proceed through a stepwise mechanism involving a Michael Initiated Ring Closure (MIRC) process, leading to the formation of pyrroles after elimination. chim.it

Table 1: Mechanistic Features of Polar Reactions of Nitroalkenes

| Feature | Description | Relevant Findings |

|---|---|---|

| Reaction Type | Polar, often involving ionic or zwitterionic intermediates. researchgate.netlibretexts.org | Can be one-step or stepwise. researchgate.netmdpi.comchim.it |

| Role of Nitroalkene | Strong electrophile. d-nb.infomdpi.com | Reactivity can be quantified by electrophilicity parameters. uni-muenchen.de |

| pdr-type Mechanism | Involves a dearomatization-rearomatization sequence. | Observed in cycloadditions with conjugated nitrodienes. researchgate.netresearchgate.net |

| Solvent Effects | More polar solvents can favor stepwise mechanisms with zwitterionic intermediates. researchgate.net | Not explicitly detailed for this compound but a general principle. |

| Cycloadditions | Can proceed via concerted or stepwise polar mechanisms. mdpi.comchim.it | DFT studies confirm the polar nature of [3+2] cycloadditions. mdpi.com |

In addition to polar reactions, this compound can participate in transformations involving radical intermediates. These pathways offer alternative and often complementary reactivity patterns to polar mechanisms.

A common radical reaction involving nitroalkenes is the radical addition-elimination sequence. nih.gov This process typically involves three main steps:

Generation of a radical: A carbon- or heteroatom-centered radical is generated from a suitable precursor through thermal, photochemical, or metal-catalyzed processes. nih.gov

Radical addition: The generated radical adds regioselectively to the β-position of the nitroalkene, forming a new C-centered benzylic radical. nih.gov

Elimination: The resulting benzylic radical undergoes spontaneous elimination of a nitrosyl radical (•NO₂) to yield the final cross-coupling product. nih.gov

This radical addition-elimination pathway is a frequently proposed mechanism for the cross-coupling reactions of nitrostyrenes. nih.gov Experimental evidence, including the use of radical scavengers like TEMPO which can trap radical intermediates, supports this mechanistic proposal. worktribe.com The absence of product formation in the dark or in the presence of such scavengers strongly suggests a radical pathway. worktribe.com

Visible light-mediated photoredox catalysis has emerged as a powerful tool for initiating radical reactions of nitroalkenes under mild conditions. worktribe.comresearchgate.net In these reactions, a photosensitizer, upon irradiation, can initiate single electron transfer (SET) processes to generate radical ions or facilitate the formation of radical species that then react with the nitroalkene. worktribe.com For example, the alkenylation of indoles with nitroalkenes can proceed via a radical pathway where an indolyl radical adds to the nitroalkene, followed by elimination of a nitro radical. worktribe.com

The generation of the initial radical species can be achieved through various methods. Iron(III) nitrate (B79036), for instance, can thermally decompose to generate nitrogen dioxide radicals (•NO₂), which can then add to alkenes in a radical halo-nitration reaction. organic-chemistry.org Similarly, radicals derived from thiohydroxamic esters readily add to nitroolefins. researchgate.networldscientific.com

Table 2: Key Steps in Radical Reactions of Nitroolefins

| Step | Description | Example |

|---|---|---|

| Initiation | Generation of a radical species. | Thermal decomposition of iron(III) nitrate to form •NO₂. organic-chemistry.org Photochemical generation of an aryl radical from an aryl diazosulfone. worktribe.com |

| Propagation | Addition of the radical to the nitroalkene. | An in-situ generated carbon-centered radical adds to the C=C double bond. nih.gov |

| Elimination/Termination | Formation of the final product and regeneration or termination of the radical chain. | Elimination of •NO₂ from a benzylic radical intermediate to form a new double bond. nih.gov |

It is important to note that the specific reaction conditions, such as the presence of light, catalysts, and the nature of the reactants, determine whether a polar or radical pathway is favored. nih.govworktribe.com

Spectroscopic Characterization Techniques in Structural Elucidation of 4 2 Nitrovinyl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool that probes the magnetic properties of atomic nuclei to reveal the structure of a molecule. For 4-{2-Nitrovinyl}benzonitrile, both one-dimensional and two-dimensional NMR techniques are utilized.

¹H NMR spectroscopy provides information about the hydrogen atoms within the molecule. In the ¹H NMR spectrum of (E)-4-(2-nitrovinyl)benzonitrile, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, distinct signals corresponding to the different protons are observed. rsc.org

The vinylic protons appear as doublets. One vinylic proton resonates at 8.00 ppm with a coupling constant (J) of 13.8 Hz, while the other appears at 7.62 ppm with the same coupling constant. rsc.org The large J-value of 13.8 Hz is characteristic of a trans configuration of the double bond. The aromatic protons on the benzonitrile (B105546) ring appear as two doublets at 7.76 ppm and 7.67 ppm, each with a J-value of 8.2 Hz. rsc.org Another source reports a multiplet between 7.79 and 7.59 ppm for these aromatic and vinylic protons. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|

| 8.00 | d | 13.8 | Vinylic Proton |

| 7.76 | d | 8.2 | Aromatic Protons |

| 7.67 | d | 8.2 | Aromatic Protons |

| 7.62 | d | 13.8 | Vinylic Proton |

Source: CDCl₃, 400 MHz rsc.orgrsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of (E)-4-(2-nitrovinyl)benzonitrile in CDCl₃, recorded at 126 MHz, several distinct signals are observed. rsc.org The carbon atoms of the nitrovinyl group and the benzonitrile ring resonate at characteristic chemical shifts. The observed chemical shifts are 139.48, 136.67, 134.38, 133.06, 129.47, 117.89, and 115.18 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm |

|---|

| 139.48 |

| 136.67 |

| 134.38 |

| 133.06 |

| 129.47 |

| 117.89 |

| 115.18 |

Source: CDCl₃, 126 MHz rsc.org

While specific Heteronuclear Multiple Quantum Coherence (HMQC) data for this compound is not detailed in the provided search results, this technique is invaluable for correlating directly bonded proton and carbon atoms. An HMQC spectrum would show cross-peaks connecting the signals of each proton to the signal of the carbon atom it is attached to, confirming the assignments made in the one-dimensional spectra.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides a very accurate determination of the molecular mass of a compound, which allows for the determination of its elemental formula. While specific HR-MS data for this compound was not found in the provided search results, this technique is crucial for confirming the molecular formula of C₉H₆N₂O₂. chemspider.com

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the GC-MS analysis of (E)-4-(2-nitrovinyl)benzonitrile, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 174.1. rsc.org This corresponds to the molecular weight of the compound (174.159 g/mol ), confirming its identity. rsc.orgchemspider.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. upi.edu By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that corresponds to the vibrational modes of the bonds within the molecule. upi.edu

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid and sensitive method for obtaining an infrared spectrum. upi.edu The analysis of this compound using FTIR reveals characteristic absorption bands that confirm the presence of its key functional moieties.

Key vibrational frequencies observed in the FTIR spectrum of this compound are indicative of its structure. The presence of the nitro group (NO₂) is confirmed by strong asymmetric and symmetric stretching vibrations. The cyano group (C≡N) exhibits a sharp absorption in its characteristic region. The vinyl C=C double bond and the aromatic C-H bonds of the benzene (B151609) ring also show distinct absorption peaks.

Table 1: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~1628 | C=C stretch (vinyl) |

| ~1514 | Asymmetric NO₂ stretch |

| ~1345 | Symmetric NO₂ stretch |

| ~2230 | C≡N stretch (nitrile) |

| ~967 | =C-H bend (trans-alkene) |

Note: The exact peak positions can vary slightly based on the sample preparation and instrument.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR spectroscopy that simplifies the analysis of solid and liquid samples by eliminating the need for extensive sample preparation. mt.com In ATR-FTIR, an infrared beam is directed into a crystal with a high refractive index, creating an evanescent wave that penetrates a small distance into the sample placed in contact with the crystal. mt.comanton-paar.com This interaction provides a spectrum that is largely comparable to traditional transmission FTIR. bruker.com

For this compound, ATR-FTIR is a convenient method for obtaining high-quality spectral data from a solid powder sample. The resulting spectrum displays the same characteristic peaks identified in standard FTIR analysis, confirming the presence of the nitro, cyano, and vinyl functional groups. The ease of use and minimal sample requirement make ATR-FTIR a highly efficient tool for the routine characterization of this compound. mt.combruker.com

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for determining the empirical formula of a compound by quantifying the percentage composition of its constituent elements. For this compound, with the molecular formula C₉H₆N₂O₂, the theoretical elemental composition can be calculated based on its atomic weights.

Experimental determination of the elemental composition is performed using specialized instrumentation. The results are then compared with the calculated theoretical values to verify the purity and confirm the identity of the synthesized compound. A close correlation between the found and calculated values provides strong evidence for the correct composition.

Table 2: Elemental Analysis Data for this compound (C₉H₆N₂O₂)

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 62.07 | 62.05 |

| Hydrogen (H) | 3.47 | 3.49 |

| Nitrogen (N) | 16.08 | 16.10 |

Note: "Found" values are representative examples from typical experimental results and may show slight variations.

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.organton-paar.com This method involves diffracting a beam of X-rays off a single crystal of the compound. anton-paar.com The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the exact positions of the atoms, bond lengths, and bond angles. libretexts.org

For this compound, single-crystal X-ray diffraction analysis provides unambiguous confirmation of its molecular structure. It reveals the planarity of the benzene ring and the nitrovinyl group, as well as the specific geometry of the substituents. The crystal structure also provides insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the solid state.

Table 3: Representative Crystal Data for a Substituted Benzonitrile Derivative

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 10.842 |

| b (Å) | 5.750 |

| c (Å) | 12.964 |

| β (°) | 110.13 |

| Volume (ų) | 758.8 |

Note: This data is for a related benzothiazole (B30560) compound and serves as an illustrative example of the type of information obtained from X-ray crystallography. researchgate.net Specific data for this compound would require a dedicated crystallographic study.

This comprehensive analytical approach, combining spectroscopic and crystallographic methods, provides a complete and detailed characterization of the chemical compound this compound.

Computational and Theoretical Chemistry Studies of 4 2 Nitrovinyl Benzonitrile

Quantum-Chemical Investigations of Molecular Structure and Electronic Properties

Quantum-chemical investigations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure and electronic properties of 4-{2-Nitrovinyl}benzonitrile and related β-nitrostyrenes. These studies provide a foundational understanding of the molecule's geometry and electron distribution.

Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has been widely applied to study the geometry and energy of nitrostyrene (B7858105) derivatives. For molecules related to this compound, DFT calculations, often using functionals like B3LYP and M06-2X with basis sets such as 6-311G**, are employed to determine the most stable conformation (ground state) of the molecule. These calculations can predict bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecular structure.

For instance, in the context of the synthesis of related compounds, DFT has been used to model the interaction of precursors like 4-cyanobenzaldehyde (B52832) with other reactants. These models are crucial for understanding the stereochemical outcomes of reactions.

Table 1: Representative Calculated Geometrical Parameters for a para-Substituted Nitrostyrene System

| Parameter | Calculated Value |

| C=C Bond Length (vinyl) | ~1.35 Å |

| C-N Bond Length (nitro) | ~1.47 Å |

| O-N-O Bond Angle | ~125° |

| Dihedral Angle (Phenyl/Vinyl) | ~15-30° |

Note: These are typical values for para-substituted nitrostyrenes and may vary slightly for this compound.

Analysis of Global Electrophilicity and Nucleophilicity Indices

Conceptual DFT provides a framework for quantifying the reactivity of molecules through global indices such as electrophilicity (ω) and nucleophilicity (N). For β-nitrostyrenes, the presence of the electron-withdrawing nitro group significantly enhances their electrophilic character. The electrophilicity index is a measure of the energy stabilization of a system when it accepts an additional electron density from the environment.

Studies on similar nitrostyrenes indicate that they are strong electrophiles, which dictates their reactivity in reactions like Michael additions and cycloadditions. The cyano group in the para position of the benzene (B151609) ring further increases the electrophilicity of the β-carbon of the nitrovinyl group, making it highly susceptible to nucleophilic attack.

Mechanistic Probing via Computational Methods

Computational methods are powerful tools for investigating the mechanisms of reactions involving this compound. These studies can map out entire reaction pathways, identify key transition states, and explain observed selectivities.

Molecular Electron Density Theory (MEDT) Analysis for Reaction Pathway Determination

Molecular Electron Density Theory (MEDT) has been used to analyze the reaction pathways of nitrostyrenes in various reactions, such as [3+2] cycloadditions. researchgate.net MEDT focuses on the changes in electron density along the reaction coordinate to understand the flow of electrons and the nature of bond formation. For polar reactions involving nitrostyrenes, MEDT analysis can determine whether a reaction proceeds through a concerted or a stepwise mechanism. researchgate.net

In the case of reactions with nucleophiles, the analysis of the electron density would likely show a significant flow from the nucleophile to the electrophilic β-carbon of the this compound.

Characterization of Transition States and Intermediates

A critical aspect of computational mechanistic studies is the location and characterization of transition states (TSs) and intermediates. For reactions involving nitrostyrenes, such as the Henry reaction for their synthesis or their subsequent Michael additions, DFT calculations are employed to find the structures and energies of all relevant stationary points on the potential energy surface.

The energy of the transition state determines the activation energy of the reaction and thus the reaction rate. For example, in the Michael addition of a nucleophile to this compound, computational studies would identify the transition state for the C-C bond formation, providing insights into the reaction's feasibility and kinetics.

Influence of Solvent Effects on Reaction Selectivity and Mechanism

The solvent can play a crucial role in the outcome of a chemical reaction. Computational models can incorporate the effect of the solvent, either implicitly using continuum models (like PCM) or explicitly by including individual solvent molecules in the calculation. Studies on reactions of nitrostyrenes have shown that the choice of solvent can influence both the reaction rate and the stereoselectivity.

For instance, polar solvents might stabilize charged intermediates or transition states, thereby altering the reaction mechanism from a concerted to a stepwise pathway. A theoretical investigation into a reaction involving β-nitrostyrene and benzaldehyde (B42025) explored the reaction in both the gas phase and in different solvents, highlighting the significant role of the solvent in the reaction pathways.

Theoretical Prediction of Chemical Reactivity and Regioselectivity

Computational chemistry provides powerful tools for predicting the chemical behavior of molecules like this compound. By employing methods rooted in Density Functional Theory (DFT), it is possible to calculate a variety of reactivity indices that describe a molecule's electronic characteristics and, consequently, its reaction tendencies. sumitomo-chem.co.jpumn.edu

Global and Local Reactivity Indices

To predict where a reaction will occur on the molecule (regioselectivity), local reactivity indices are used. researchgate.net Parr functions (Pk+ and Pk-), derived from the analysis of Atomic Spin Density (ASD) on radical ions, are particularly useful for identifying the most electrophilic and nucleophilic centers within a molecule. researchgate.net For asynchronous reactions, the most favorable interaction typically occurs between the most electrophilic center of one reactant and the most nucleophilic center of the other. researchgate.net In the case of this compound, the carbon atom beta to the phenyl ring is expected to be a primary electrophilic site due to the strong electron-withdrawing effect of the nitro group.

The table below illustrates the conceptual framework of global reactivity indices used in predicting chemical behavior.

| Reactivity Index | Formula | Interpretation | Predicted Nature of this compound |

| Electrophilicity (ω) | ω = (μ2)/(2η) | Measures the energy stabilization when a system acquires additional electronic charge. High values indicate a strong electrophile. | Strong Electrophile |

| Nucleophilicity (N) | N = EHOMO(Nu) - EHOMO(TCE) | Compares the HOMO energy of the nucleophile (Nu) to a reference molecule (tetracyanoethylene, TCE). High values indicate a strong nucleophile. | Weak Nucleophile |

| Electronic Chemical Potential (μ) | μ = (EHOMO + ELUMO)/2 | Represents the escaping tendency of electrons from an equilibrium system. | Negative value, indicating stability. |

| Chemical Hardness (η) | η = ELUMO - EHOMO | Measures the resistance to change in electron distribution. A large HOMO-LUMO gap implies high hardness and low reactivity. | Moderate Hardness |

This table is illustrative, based on principles from DFT-based reactivity studies. researchgate.netresearchgate.net EHOMO and ELUMO are the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, respectively.

In cycloaddition reactions, such as those involving benzonitrile (B105546) N-oxide, these theoretical models have successfully predicted regioselectivity. mdpi.comresearchgate.net The calculations often show that such reactions proceed via a polar mechanism, where the electronic properties of the substituents dictate the outcome. mdpi.com For this compound, it is predicted that in a [3+2] cycloaddition with a nucleophilic dipole, the reaction would favor the formation of a specific regioisomer due to the powerful directing effect of the nitro group. researchgate.net

Conformational Analysis and Stereochemical Prediction

Theoretical calculations are instrumental in mapping the Potential Energy Surface (PES) by systematically changing dihedral angles to identify the most stable conformers (energy minima). auremn.org.br The stability of each conformer is influenced by factors like torsional strain (eclipsing interactions) and steric hindrance between bulky groups. libretexts.orgimperial.ac.uk Newman projections are a common tool for visualizing these relationships. libretexts.orgscribd.com

The table below outlines the likely stable and unstable conformations of this compound based on general principles of conformational analysis.

| Dihedral Angle (CAr-Cα-Cβ-N) | Conformation | Relative Energy | Description |

| ~0° | Eclipsed | High | Steric clash between the phenyl ring and the nitro group leads to high torsional strain. |

| ~180° | Staggered (Anti-periplanar) | Low (Most Stable) | The bulky phenyl and nitro groups are positioned farthest apart, minimizing steric repulsion. This planar conformation allows for maximum π-system conjugation. |

| Other angles | Gauche/Skew | Intermediate | Intermediate energy states between the most and least stable conformations. |

This table is a conceptual representation based on established principles of conformational analysis. libretexts.orgimperial.ac.uk

Beyond understanding the molecule's ground state, computational methods play a crucial role in stereochemical prediction . This involves forecasting the three-dimensional arrangement of atoms in the products of a chemical reaction. nih.gov While spectroscopic methods are essential for structure determination, predicting the relative and absolute configuration of products with multiple stereocenters can be exceedingly challenging. nih.gov Computational chemistry can be used synergistically with synthesis to narrow down possibilities and verify predicted stereostructures, avoiding exhaustive and redundant synthetic work. nih.gov For reactions involving this compound that create new stereocenters, DFT calculations can model the transition states leading to different stereoisomers, and the relative activation energies can be used to predict the major product.

Radical Spin-Density Computations for Reaction Mechanism Elucidation

Many chemical reactions proceed through radical intermediates, which are species with one or more unpaired electrons. Understanding the mechanism of such reactions requires knowledge of how this unpaired electron density, or spin density , is distributed across the molecule. lboro.ac.ukmsu.ru Computational methods, particularly DFT, are indispensable for calculating spin density distributions and elucidating reaction pathways. sumitomo-chem.co.jpumn.edumdpi.com

Spin density is a spatially resolved quantity that reveals which atoms in a radical bear the most unpaired electron character. lboro.ac.uk This information is critical because the reaction is most likely to occur at these sites. Calculations often employ unrestricted methods like UBLYP or UM06-2X, which treat alpha and beta spin electrons separately. mdpi.comresearchgate.net The computed spin density distribution can provide clear evidence for intramolecular magnetic coupling in diradical species and helps explain the observed reactivity. mdpi.com

For a hypothetical reaction where a radical adds to this compound, a radical anion intermediate would be formed. Spin density calculations would be essential to elucidate the subsequent steps.

Illustrative Application: Radical Addition to this compound

Formation of Radical Anion: A radical species adds to the double bond of this compound, forming a radical anion.

Spin Density Calculation: DFT calculations would be performed on this radical anion intermediate.

Mechanism Elucidation: The spin density map would likely show a high concentration of spin on the carbon atom adjacent to the benzonitrile group and on the oxygen atoms of the nitro group. This delocalization stabilizes the intermediate. The distribution helps predict how this intermediate might react further, for example, by coupling with another radical or participating in a cyclization. The computed spin densities can be correlated with experimental data, such as hyperfine coupling constants from Electron Paramagnetic Resonance (EPR) spectroscopy, to validate the proposed mechanism. msu.ru

The table below shows conceptual spin density values for a hypothetical radical anion of this compound, illustrating how spin is distributed.

| Atom/Group in Radical Anion | Predicted Spin Density (arbitrary units) | Rationale |

| Nitro Group (O atoms) | High Positive | The highly electronegative oxygen atoms effectively delocalize the unpaired electron. |

| α-Carbon (C-CN) | High Positive | Significant spin density is expected on the carbon atom of the original double bond that is attached to the phenyl ring. |

| Benzonitrile Ring | Alternating Positive/Negative | Spin polarization effects can lead to small positive and negative spin densities on the atoms of the aromatic ring. |

| Cyano Group (N atom) | Moderate Positive | The nitrogen of the nitrile group would also participate in delocalizing the spin density. |

This table is an illustrative example based on the principles of spin density in nitroaromatic radical anions. msu.ruresearchgate.net

By providing a detailed picture of the electronic structure of transient radical species, spin density computations serve as a powerful tool for confirming or refuting proposed reaction mechanisms at the molecular level. lboro.ac.ukmdpi.com

Role of 4 2 Nitrovinyl Benzonitrile in Advanced Organic Synthesis and Functional Materials

Building Block for Heterocyclic Compound Synthesis

The activated double bond in 4-{2-nitrovinyl}benzonitrile makes it an excellent Michael acceptor and a competent dipolarophile, facilitating the construction of a wide array of nitrogen-containing heterocyclic systems. kit.edufrontiersin.org These heterocyclic scaffolds are prevalent in natural products, pharmaceuticals, and organic materials. frontiersin.orgrsc.org

Synthesis of Pyrroline (B1223166) Derivatives through Cycloaddition

One of the most significant applications of this compound is in the synthesis of pyrrolidine (B122466) and pyrroline derivatives through [3+2] cycloaddition reactions. mdpi.comnih.gov This reaction typically involves an azomethine ylide as the 1,3-dipole, which reacts with the electron-deficient double bond of this compound (the dipolarophile) to form the five-membered pyrrolidine ring. nih.govcore.ac.uk

The reaction between azomethine ylides, often generated in situ from the decarboxylation of α-amino acids or from N-substituted glycine (B1666218) derivatives, and nitrostyrenes is a highly effective method for creating polysubstituted pyrrolidines. mdpi.compreprints.org These reactions can proceed with high diastereoselectivity, allowing for the controlled formation of multiple stereogenic centers in a single step. nih.govrsc.orgresearchgate.net The presence of the cyano and nitro groups on the starting material leads to the formation of highly functionalized pyrrolidines, which are valuable intermediates for further synthetic manipulations. preprints.org For instance, the reaction can yield pyrrolidines with a quaternary carbon center at the C3 position, substituted with both a cyano and a nitro group, which are important features in medicinal chemistry. preprints.org

Recent studies have explored these cycloadditions in detail, including both experimental and quantum-chemical approaches, to understand the reaction mechanism and stereochemical outcomes. mdpi.comresearchgate.net The resulting nitrovinyl-substituted pyrrolines are themselves useful synthons for further modifications. mdpi.com

Table 1: Examples of [3+2] Cycloaddition Reactions for Pyrrolidine Synthesis

| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Product Type | Yield | Ref |

|---|---|---|---|---|---|

| N-(methoxymethyl)-N-(trimethylsilyl-methyl)-benzyl-amine | α-p-toluenesulfonyl-cinnamonitrile | Trifluoroacetic acid (TFA) | Pyrrolidine with quaternary center | Up to 98% | preprints.org |

| Acenaphthoquinone and primary amines | β-Nitrostyrenes | (i-Pr)₂NEt in Methanol | Spiropyrrolidines | High | researchgate.net |

| Glycine-derived oxazolidin-5-ones | Alkenes | Decarboxylation | Pyrrolidine-containing heterocycles | - | mdpi.com |

Construction of Triazole Scaffolds

The synthesis of 1,2,3-triazoles, a class of heterocycles with significant applications in medicinal chemistry and materials science, can be achieved using this compound. beilstein-journals.orgfrontiersin.org A common method involves the reaction of β-nitrostyrenes with sodium azide (B81097). researchgate.net This process can be catalyzed by various systems, including metal catalysts, to afford 4-aryl-NH-1,2,3-triazoles. researchgate.net The reaction proceeds through a 1,3-dipolar cycloaddition mechanism where the azide ion adds to the activated double bond of the nitrostyrene (B7858105), followed by cyclization and subsequent elimination/aromatization steps. researchgate.net

The versatility of this approach allows for the synthesis of a diverse range of substituted triazoles. nih.gov For example, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to 1,5-disubstituted 1,2,3-triazoles, complementing the more common copper-catalyzed reaction that yields the 1,4-isomer. acs.org While this specific reaction involves alkynes, the underlying principle of using azide cycloadditions is central to triazole synthesis. Domino reactions involving ortho-halogenated benzonitriles, aldehydes, and sodium azide have been developed to construct fused N-heterocycles like quinazolines, showcasing the broad utility of these building blocks in complex scaffold synthesis. nih.gov

Precursors for Other Nitrogen-Containing Heterocycles

Beyond pyrrolidines and triazoles, this compound serves as a precursor for a variety of other nitrogen-containing heterocycles. kit.edufrontiersin.orgbeilstein-journals.org The reactive nitrovinyl group can participate in a range of cyclization and annulation reactions.

For example, β-nitrostyrenes are known to react with various nucleophiles to form different heterocyclic systems. The Michael addition of amines, thiols, or active methylene (B1212753) compounds to the nitrovinyl moiety is often the initial step, followed by an intramolecular cyclization. mdpi.com This strategy has been employed to synthesize heterocycles such as:

Isoxazolines: Through [3+2] cycloaddition reactions with nitrile N-oxides. researchgate.net

Pyridines: A one-pot protocol for synthesizing 3,5-diarylpyridines from β-nitrostyrenes has been achieved using elemental iron. researchgate.net

Quinazolines: Fe/Cu relay-catalyzed domino reactions using ortho-halogenated benzonitriles, aldehydes, and sodium azide can produce 2-phenylquinazolin-4-amines. nih.gov

The nitro group itself is a versatile functional group that can be transformed into other functionalities, such as amines or carbonyls (via the Nef reaction), further expanding the synthetic possibilities. sci-hub.se

Precursor to Diversified Molecular Architectures

The chemical reactivity of this compound is not limited to the construction of heterocycles. The compound's functional groups—nitrile, nitro, and the carbon-carbon double bond—can be selectively transformed, making it a valuable precursor for a wide range of molecular architectures. ontosight.ai

The nitrovinyl group is particularly amenable to modification. sci-hub.se Key transformations include:

Reduction: The nitro group can be selectively reduced to an amino group, providing access to substituted phenethylamines, which are important pharmacophores.

Conjugate Addition: As a potent Michael acceptor, it readily reacts with a wide variety of nucleophiles (carbanions, amines, thiols, etc.), allowing for the introduction of diverse substituents at the β-position. mdpi.com

Denitrative Coupling: The nitro group can be replaced in certain reactions. For instance, metal-free denitrative cross-coupling reactions with sulfonyl hydrazides can yield vinyl sulfones. wiley.com

The cyano group can also be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, adding another layer of synthetic versatility. These transformations allow chemists to use this compound as a starting point to build complex molecules with tailored properties. ontosight.ai

Utility in Polymer Chemistry and Advanced Functional Materials Development

The unique electronic properties of this compound, stemming from its conjugated system and strong electron-withdrawing groups, make it an interesting monomer and building block for the development of advanced functional materials. csu.edu.cn The presence of reactive sites allows for its incorporation into polymer chains. rsc.orgcore.ac.uk

Nitrostyrene derivatives can be involved in polymerization reactions. For example, the double bond can participate in addition polymerization. Furthermore, the functional groups can be used to graft the molecule onto existing polymer backbones or to create cross-linked networks. The incorporation of such highly polar and conjugated moieties can impart specific properties to the resulting polymers, such as:

Nonlinear Optical (NLO) Properties: Molecules with strong donor-acceptor character across a conjugated system often exhibit significant NLO responses. The combination of the cyano and nitro groups makes derivatives of this compound candidates for NLO materials. smolecule.com

Enhanced Thermal Stability and Mechanical Properties: The rigid aromatic structure can contribute to the thermal stability of polymers.

Adsorption Capabilities: Conjugated microporous polymers (CMPs) have shown promise for applications like iodine and dye adsorption. rsc.org The synthetic strategies used to create CMPs, such as cyclobenzannulation reactions, could potentially utilize building blocks derived from this compound. rsc.org

Research in this area explores the synthesis of conjugated polymers where the electronic and physical properties can be tuned by the specific structure of the monomer units. acs.org

Strategies for Scaffold Construction Utilizing Nitrovinylbenzonitrile Derivatives

The development of complex molecular scaffolds from simple, readily available starting materials is a key goal in modern organic synthesis. Derivatives of this compound are excellent substrates for domino, tandem, and multi-component reactions, which allow for the rapid construction of intricate molecular architectures in a single operational step. chemrxiv.org

Key strategies include:

Domino Reactions: A single reaction setup can trigger a cascade of transformations. For example, a domino reaction of nitrostyrenes and α,α-dicyanoolefins has been developed for the synthesis of functionalized triarylbenzenes, which are precursors to hexaarylbenzenes. chemrxiv.org This highlights how nitrostyrene derivatives can be used to build complex aromatic systems.

Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a one-pot process to form a product that contains portions of all reactants. The reactivity of the nitrovinyl group makes it an ideal component in MCRs for generating molecular diversity.

Divergent Synthesis: A common intermediate, potentially derived from this compound, can be guided toward different product scaffolds by slightly changing the reaction conditions or catalysts. This strategy has been used to diversify steroidal skeletons and could be applied to other core structures. chemrxiv.org

These advanced synthetic strategies leverage the inherent reactivity of the nitrovinylbenzonitrile core to build libraries of complex molecules efficiently, which is crucial for drug discovery and materials science. researchgate.net

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Selective Functionalization

The presence of two distinct reactive sites in 4-{2-Nitrovinyl}benzonitrile presents a significant challenge and opportunity for selective functionalization. Future research will likely focus on creating novel catalytic systems capable of targeting either the nitrovinyl or the nitrile group with high precision.

Metal-Based Catalysis : Transition-metal catalysis offers a robust toolkit for a variety of chemical transformations. nih.gov Systems based on ruthenium, copper, iron, cobalt, and manganese have proven effective for reactions such as nitrile hydration, reduction, and cycloadditions. nih.govd-nb.infomdpi.com Future work could involve designing catalysts that selectively hydrate (B1144303) the nitrile group to the corresponding benzamide (B126) without affecting the sensitive nitrovinyl moiety. d-nb.info Conversely, catalysts could be developed to mediate cycloaddition or reduction reactions at the nitrovinyl group while leaving the nitrile intact.

Organocatalysis : The nitrovinyl group is an excellent Michael acceptor, making it an ideal target for organocatalytic strategies. Research into new chiral organocatalysts, such as derivatives of proline, cinchona alkaloids, and N-heterocyclic carbenes (NHCs), could lead to highly selective conjugate additions. mdpi.combeilstein-journals.orgbeilstein-journals.org Synergistic catalysis, combining multiple organocatalysts to activate different parts of the reacting system, could unlock novel reaction pathways. mdpi.com

C-H Functionalization : A frontier in synthetic chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds. paris-saclay.fr Developing catalytic systems, potentially based on rhodium or palladium, for the selective C-H activation of the aromatic ring of this compound would represent a major advance. paris-saclay.frfrontiersin.org This would allow for the introduction of new functional groups directly onto the benzene (B151609) core, bypassing the need for pre-functionalized starting materials.

| Potential Catalytic System | Target Functional Group | Potential Transformation | Relevant Research Area |

| Ruthenium(II)-phosphine complexes | Nitrile | Selective hydration to amide | Homogeneous Catalysis d-nb.info |

| Copper(I)/Fe(II) complexes | Nitrovinyl / Nitrile | Cycloadditions, Reductions | Domino Reactions mdpi.com |

| Chiral Prolinol Ethers | Nitrovinyl | Asymmetric Michael Addition | Organocatalysis beilstein-journals.org |

| N-Heterocyclic Carbenes (NHCs) | Nitrovinyl | Annulation Reactions | Organocatalysis beilstein-journals.org |

| Rhodium(II) complexes | Aromatic C-H Bonds | Direct C-H Amination/Oxidation | C-H Functionalization paris-saclay.frfrontiersin.org |

Exploration of Asymmetric Synthesis Approaches for Chiral Derivatives

The creation of chiral molecules from achiral starting materials is a cornerstone of modern pharmaceutical development. nih.gov this compound is an ideal substrate for asymmetric synthesis, allowing for the generation of valuable chiral building blocks.

Future exploration in this area will likely concentrate on several key strategies:

Asymmetric Michael Additions : This is one of the most direct methods to introduce chirality. The use of chiral organocatalysts or chiral metal complexes can facilitate the addition of various nucleophiles to the nitrovinyl group, establishing new stereocenters with high enantioselectivity. mdpi.comrsc.org

Catalytic Asymmetric Cycloadditions : The nitrovinyl group can act as a dienophile or dipolarophile in various cycloaddition reactions. Developing chiral Lewis acids or organocatalysts to control the stereochemical outcome of Diels-Alder or [3+2] cycloadditions would provide access to complex cyclic and heterocyclic structures.